Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]- Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-
Brand Name: Vulcanchem
CAS No.: 188113-71-5
VCID: VC20840012
InChI: InChI=1S/C24H26N2O3S/c1-18(27)26-17-20(16-21-7-6-13-25(21)2)23-15-19(10-11-24(23)26)12-14-30(28,29)22-8-4-3-5-9-22/h3-5,8-12,14-15,17,21H,6-7,13,16H2,1-2H3/b14-12+/t21-/m1/s1
SMILES: CC(=O)N1C=C(C2=C1C=CC(=C2)C=CS(=O)(=O)C3=CC=CC=C3)CC4CCCN4C
Molecular Formula: C₂₄H₂₆N₂O₃S
Molecular Weight: 422.5 g/mol

Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-

CAS No.: 188113-71-5

Cat. No.: VC20840012

Molecular Formula: C₂₄H₂₆N₂O₃S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]- - 188113-71-5

Specification

CAS No. 188113-71-5
Molecular Formula C₂₄H₂₆N₂O₃S
Molecular Weight 422.5 g/mol
IUPAC Name 1-[5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone
Standard InChI InChI=1S/C24H26N2O3S/c1-18(27)26-17-20(16-21-7-6-13-25(21)2)23-15-19(10-11-24(23)26)12-14-30(28,29)22-8-4-3-5-9-22/h3-5,8-12,14-15,17,21H,6-7,13,16H2,1-2H3/b14-12+/t21-/m1/s1
Standard InChI Key MDVODIFOKYRNHD-ZISLFAKRSA-N
Isomeric SMILES CC(=O)N1C=C(C2=C1C=CC(=C2)/C=C/S(=O)(=O)C3=CC=CC=C3)C[C@H]4CCCN4C
SMILES CC(=O)N1C=C(C2=C1C=CC(=C2)C=CS(=O)(=O)C3=CC=CC=C3)CC4CCCN4C
Canonical SMILES CC(=O)N1C=C(C2=C1C=CC(=C2)C=CS(=O)(=O)C3=CC=CC=C3)CC4CCCN4C

Introduction

Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-, is a complex organic compound with a specific stereochemistry and functional groups that contribute to its unique properties. This compound is often associated with pharmaceutical research due to its structural similarity to certain drug molecules.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps, including the formation of the indole ring and the introduction of the phenylsulfonyl and pyrrolidinyl groups. While specific synthesis protocols for this exact compound are not widely documented, similar compounds are often synthesized through reactions involving indole derivatives and sulfonyl chlorides.

Example Synthesis Steps

  • Indole Formation: The indole core can be synthesized through methods like the Fischer indole synthesis.

  • Introduction of Phenylsulfonyl Group: This typically involves a reaction with phenylsulfonyl chloride.

  • Introduction of Pyrrolidinyl Group: This might involve alkylation reactions with appropriate pyrrolidine derivatives.

Potential Applications

  • Pharmaceutical Research: The compound's structure is reminiscent of certain drugs, suggesting potential use in drug development.

  • Biological Studies: Its unique functional groups make it a candidate for studying protein-ligand interactions.

Example Analytical Techniques

  • NMR Spectroscopy: Used to confirm the structure and stereochemistry.

  • Mass Spectrometry: Provides molecular weight and fragmentation patterns.

Data Tables

PropertyValue
CAS Number188113-71-5
Molecular FormulaC24H26N2O3S
Molecular WeightApproximately 418.54 g/mol

Future Research Directions

  • Synthetic Optimization: Developing efficient synthesis protocols.

  • Biological Screening: Evaluating the compound's activity against various biological targets.

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